molecular formula C11H14ClNSi B1451052 2-Chloro-5-methyl-3-((trimethylsilyl)ethynyl)pyridine CAS No. 1203499-58-4

2-Chloro-5-methyl-3-((trimethylsilyl)ethynyl)pyridine

Cat. No. B1451052
CAS RN: 1203499-58-4
M. Wt: 223.77 g/mol
InChI Key: ABYHZEUMHXSVFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-5-methyl-3-((trimethylsilyl)ethynyl)pyridine is a chemical compound with the empirical formula C11H14ClNSi . It is a solid substance and is considered a unique chemical provided to early discovery researchers .


Molecular Structure Analysis

The molecular weight of 2-Chloro-5-methyl-3-((trimethylsilyl)ethynyl)pyridine is 223.77 . The SMILES string representation of its structure is Cc1cnc(Cl)c(c1)C#CSi(C)C .


Physical And Chemical Properties Analysis

2-Chloro-5-methyl-3-((trimethylsilyl)ethynyl)pyridine is a solid substance . Unfortunately, specific physical and chemical properties such as density, boiling point, and melting point are not available.

Scientific Research Applications

Chemical Synthesis and Catalysis

Pyridine derivatives, including 2-Chloro-5-methyl-3-((trimethylsilyl)ethynyl)pyridine, are pivotal in organic synthesis and catalysis due to their versatile chemical properties. They serve as crucial intermediates in the synthesis of various complex molecules. For instance, pyridine-based compounds are extensively used in the development of hybrid catalysts for synthesizing pyrano[2,3-d]pyrimidine scaffolds, highlighting their broad applicability in medicinal and pharmaceutical industries (Parmar, Vala, & Patel, 2023). Furthermore, pyridine and its derivatives are identified for their significant roles in forming metal complexes, which are crucial in the design of catalysts and in asymmetric synthesis, demonstrating their importance in both organic synthesis and catalysis (Li et al., 2019).

Medicinal and Biological Applications

Despite the exclusion of drug use and side effects, it's worth noting that pyridine derivatives, including structures similar to 2-Chloro-5-methyl-3-((trimethylsilyl)ethynyl)pyridine, play a significant role in the field of medicinal chemistry. They are involved in the synthesis of compounds with a wide range of biological activities. For example, pyridine-based Cu(II) complexes are explored for their anticancer potency, showcasing the potential of these compounds as novel anticancer agents (Alshamrani, 2023). Additionally, pyridine derivatives are recognized for their applications in chemosensing, due to their high affinity for various ions and neutral species, making them effective chemosensors for detecting different species in environmental, agricultural, and biological samples (Abu-Taweel et al., 2022).

Safety and Hazards

This compound is classified as Acute Tox. 4 Oral according to the GHS07 classification . The signal word for this compound is “Warning” and it has hazard statement H302 . It’s important to handle this compound with care and follow safety protocols.

properties

IUPAC Name

2-(2-chloro-5-methylpyridin-3-yl)ethynyl-trimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNSi/c1-9-7-10(11(12)13-8-9)5-6-14(2,3)4/h7-8H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABYHZEUMHXSVFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1)Cl)C#C[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50673581
Record name 2-Chloro-5-methyl-3-[(trimethylsilyl)ethynyl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50673581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1203499-58-4
Record name 2-Chloro-5-methyl-3-[(trimethylsilyl)ethynyl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50673581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-5-methyl-3-((trimethylsilyl)ethynyl)pyridine
Reactant of Route 2
Reactant of Route 2
2-Chloro-5-methyl-3-((trimethylsilyl)ethynyl)pyridine
Reactant of Route 3
Reactant of Route 3
2-Chloro-5-methyl-3-((trimethylsilyl)ethynyl)pyridine
Reactant of Route 4
Reactant of Route 4
2-Chloro-5-methyl-3-((trimethylsilyl)ethynyl)pyridine
Reactant of Route 5
Reactant of Route 5
2-Chloro-5-methyl-3-((trimethylsilyl)ethynyl)pyridine
Reactant of Route 6
Reactant of Route 6
2-Chloro-5-methyl-3-((trimethylsilyl)ethynyl)pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.